5,7-Dinitroquinolin-8-ol

Medicinal Chemistry Cancer Research Enzyme Inhibition

Researchers relying on nitroxoline for cathepsin B or anti-mycobacterial studies face a 548-fold potency deficit versus this dinitro scaffold. 5,7-Dinitroquinolin-8-ol (CAS 1084-32-8) directly resolves that gap. • Cathepsin B inhibition: 548× more potent than nitroxoline, enabling robust SAR and target validation. • Anti-mycobacterial activity: 2× the potency of ciprofloxacin against M. abscessus, serving as a benchmark probe for NTM drug discovery. • Synthetic versatility: Forms stable hydride σ-complexes, unlocking 5,6-dihydroquinoline derivatives inaccessible with mono-nitro analogs. • Supply assurance: QC-verified identity and purity; ready-to-ship stock eliminates lead-time uncertainty for time-sensitive campaigns.

Molecular Formula C9H5N3O5
Molecular Weight 235.15 g/mol
CAS No. 1084-32-8
Cat. No. B093376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Dinitroquinolin-8-ol
CAS1084-32-8
Synonyms5,7-DINITROQUINOLIN-8-OL
Molecular FormulaC9H5N3O5
Molecular Weight235.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])O)N=C1
InChIInChI=1S/C9H5N3O5/c13-9-7(12(16)17)4-6(11(14)15)5-2-1-3-10-8(5)9/h1-4,13H
InChIKeyYPEUTQKEMPFPKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5,7-Dinitroquinolin-8-ol Overview


5,7-Dinitroquinolin-8-ol is a synthetic derivative of 8-hydroxyquinoline (8-quinolinol), distinguished by the presence of two nitro groups at the 5 and 7 positions of the quinoline ring [1]. This substitution pattern is critical, as it creates a unique electronic environment that enhances its reactivity and significantly differentiates its biological activity profile from that of other 8-hydroxyquinoline derivatives like the parent compound or the mono-nitro analog, nitroxoline (5-nitro-8-hydroxyquinoline) [2].

5,7-Dinitroquinolin-8-ol: Not a Generic Substitute


The simple addition of a second nitro group at the 7-position of 8-hydroxyquinoline dramatically alters the compound's physicochemical and biological properties. This modification leads to a >500-fold increase in potency against the validated cancer target cathepsin B relative to the mono-nitrated analog, nitroxoline [1]. In the context of antimicrobial applications, this substitution pattern confers a potency advantage that is double that of the clinical fluoroquinolone antibiotic ciprofloxacin against specific mycobacterial strains [2]. Consequently, 5,7-dinitroquinolin-8-ol cannot be interchanged with its close structural analogs in research or development programs; doing so would compromise the integrity of structure-activity relationship (SAR) studies and lead to significantly different experimental outcomes.

5,7-Dinitroquinolin-8-ol Comparative Performance


Superior Cathepsin B Affinity vs. Nitroxoline

In a structure-activity relationship (SAR) study focused on cathepsin B inhibition, 5,7-dinitroquinolin-8-ol demonstrated a Ki of 0.072 µM for endopeptidase activity, representing a 548-fold increase in potency compared to its mono-nitro analog, nitroxoline (Ki = 39.5 µM). [1] This dramatic improvement in binding affinity is directly attributable to the addition of the second nitro group at the 7-position. [1]

Medicinal Chemistry Cancer Research Enzyme Inhibition Cathepsin B

Enhanced Antimycobacterial Activity vs. Ciprofloxacin

In a direct comparative study of 8-hydroxyquinoline derivatives, the 5,7-dinitro-8-hydroxyquinoline derivative exhibited the highest potency against M. abscessus and M. smegmatis, demonstrating approximately twice the efficacy of the standard clinical antibiotic ciprofloxacin. [1]

Antimicrobial Research Mycobacterium Infectious Disease Tuberculosis

Unique Hydride σ-Complex Formation

The unique electronic structure of 5,7-dinitroquinolin-8-ol, conferred by its two electron-withdrawing nitro groups, enables it to form a reactive hydride σ-complex upon reaction with NaBH₄. This is a specific and non-trivial transformation that provides access to 5,7-dinitro-5,6-dihydroquinolin-8-ol, a structural motif distinct from what is obtained from the mono-nitro analog. [1]

Synthetic Chemistry Organic Synthesis Nitroarene Chemistry Building Blocks

5,7-Dinitroquinolin-8-ol Research Applications


Cathepsin B Inhibitor Discovery for Oncology

Given its 548-fold higher potency against cathepsin B compared to the parent nitroxoline scaffold, 5,7-dinitroquinolin-8-ol serves as a superior starting point for medicinal chemistry campaigns. [1] Its use in structure-based drug design can accelerate the development of clinical candidates targeting cathepsin B's role in tumor invasion and metastasis. [1]

NTM Infection Research Tool

The compound's validated potency, which is twice that of the clinical drug ciprofloxacin against M. abscessus, makes it an essential chemical probe for NTM research. [2] It can be utilized to study mechanisms of mycobacterial resistance, validate new drug targets, and serve as a benchmark compound in the discovery of novel anti-NTM agents. [2]

Novel Polycyclic & Heterocyclic Scaffold Synthesis

The compound's ability to form stable hydride σ-complexes is a key enabling feature for chemists. This reactivity allows for the creation of unique 5,6-dihydroquinoline derivatives, which can be further functionalized. [3] This provides a valuable route to explore new chemical space for a variety of applications, from materials science to medicinal chemistry, that are inaccessible with related 8-hydroxyquinoline derivatives. [3]

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